L-Asparagine tert-butyl ester

説明

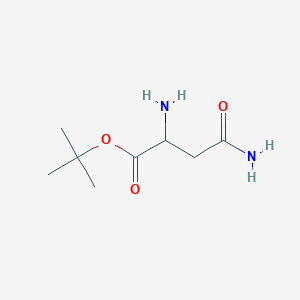

L-Asparagine tert-butyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

H-Asn-OtBu, also known as tert-butyl (2S)-2,4-diamino-4-oxobutanoate or L-Asparagine tert-butyl ester, is primarily used as a protecting group in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

The compound acts by protecting the amino acids in the peptide chain during synthesis . This protection is crucial to prevent unwanted side reactions that could lead to the formation of incorrect peptide sequences . The compound achieves this by attaching itself to the amino group of the amino acids, thereby preventing other molecules from reacting with the amino group .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in ensuring the correct sequence of amino acids in the peptide chain by protecting the amino groups during the synthesis process .

Pharmacokinetics

It is known that the compound is stable under the conditions used for peptide synthesis .

Result of Action

The result of the action of H-Asn-OtBu is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups during synthesis, the compound ensures that the peptide chain is formed correctly .

Action Environment

The action of H-Asn-OtBu is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound .

生物活性

L-Asparagine tert-butyl ester (L-Asn-OtBu) is a derivative of the amino acid L-asparagine, characterized by the presence of a tert-butyl ester group. This compound has garnered attention in biochemical research due to its stability and utility in various applications, particularly in the context of cancer research and peptide synthesis.

The chemical formula of this compound is with a CAS number of 63094-81-5. It is synthesized by protecting the amino groups in L-asparagine using tert-butyl alcohol in the presence of an acid catalyst. One efficient method employs bis(trifluoromethanesulfonyl)imide as a catalyst, yielding high conversions and purity, which is advantageous compared to traditional methods .

Biological Activity

This compound exhibits significant biological activity, particularly in cancer research. The compound can be utilized to study asparagine metabolism in cancer cells, where it is known that many cancer types exhibit increased dependence on asparagine for survival. Upon cellular uptake, L-Asn-OtBu can be deprotected to release free L-asparagine, allowing researchers to investigate its role in cell growth and proliferation .

The biological activity of L-Asn-OtBu can be attributed to its ability to:

- Inhibit Cancer Cell Growth : Similar compounds have been shown to suppress the growth of certain cancer cell lines in a concentration-dependent manner. This suggests potential applications as prodrugs that can be converted into active forms within biological systems.

- Study Enzymatic Activity : L-Asn-OtBu serves as a substrate to monitor the activity of enzymes responsible for asparagine deamination, which is crucial for understanding protein degradation processes.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

- Cancer Cell Studies : Research indicates that L-Asn-OtBu hydrochloride can be taken up by cancer cells, where it is deprotected, facilitating studies on asparagine's role in tumor growth and survival mechanisms .

- Enzyme Activity Monitoring : By incorporating L-Asn-OtBu into peptides or proteins, researchers can track the conversion of protected asparagine to deaminated products, providing insights into enzyme kinetics and potential inhibitors.

Comparative Analysis with Other Amino Acid Esters

| Compound | Stability | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Significant in cancer | Peptide synthesis, enzyme studies |

| L-Aspartic acid tert-butyl ester | Moderate | Limited | Peptide synthesis |

| Other amino acid tert-butyl esters | Variable | Some activity observed | Various synthetic applications |

科学的研究の応用

Peptide Synthesis

- Role : L-Asparagine tert-butyl ester serves as a crucial building block in the synthesis of peptides, which are essential for drug development and biochemistry.

- Benefits : Its stability allows for efficient coupling reactions, facilitating the formation of peptide bonds. It is particularly useful in creating specific sequences for therapeutic applications .

Pharmaceutical Development

- Neurological Disorders : The compound is used in developing pharmaceuticals targeting neurological disorders due to its role in amino acid metabolism.

- Blood-Brain Barrier : Its ability to cross the blood-brain barrier enhances its utility in formulating drugs intended for central nervous system conditions .

Biotechnology

- Recombinant Proteins : In biotechnology, L-Asparagine tert-butyl ester aids in producing recombinant proteins, enhancing both yield and purity. This application is crucial for therapeutic proteins used in treatments .

- Culture Media : It is also employed in formulating culture media for cell growth, which is essential for various biotechnological processes .

Research in Metabolism

- Amino Acid Metabolism : The compound is instrumental in studying amino acid metabolism, helping researchers understand metabolic pathways and their implications for health and disease.

- Metabolic Disorders : Insights gained from such studies can lead to potential treatments for metabolic disorders .

Cosmetic Formulations

- Skin Hydration : The properties of L-Asparagine tert-butyl ester are leveraged in cosmetic products to improve skin hydration and texture, making it beneficial for the personal care industry .

Case Studies

特性

IUPAC Name |

tert-butyl 2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLGKVRQXXHELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25456-86-4 | |

| Record name | NSC186917 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。